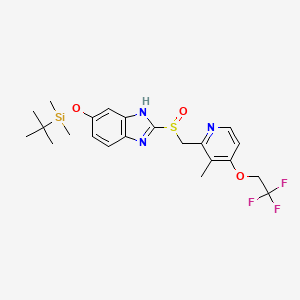

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

Vue d'ensemble

Description

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole: is a derivative of Lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position, which enhances its stability and modifies its chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole typically involves the protection of the hydroxyl group in Lansoprazole. The process begins with the reaction of Lansoprazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve nucleophiles like alkoxides or amines in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is used as a protected intermediate in the synthesis of more complex molecules. The TBDMS group provides stability during various chemical transformations .

Biology and Medicine: In biological research, this compound serves as a tool to study the metabolism and pharmacokinetics of Lansoprazole derivatives. It helps in understanding how modifications at specific positions affect the overall activity and stability of the drug .

Industry: In the pharmaceutical industry, this compound is used in the development of new proton pump inhibitors with improved properties. It also finds applications in the synthesis of other bioactive molecules .

Mécanisme D'action

The mechanism of action of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is similar to that of Lansoprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The TBDMS group, however, may influence the compound’s pharmacokinetics and stability, potentially leading to different absorption and metabolism profiles .

Comparaison Avec Des Composés Similaires

Lansoprazole: The parent compound, widely used as a proton pump inhibitor.

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.

Uniqueness: 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole stands out due to the presence of the TBDMS protecting group, which enhances its stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Activité Biologique

Overview

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is a derivative of Lansoprazole, a well-established proton pump inhibitor (PPI) used primarily for treating gastroesophageal reflux disease (GERD) and peptic ulcers. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position enhances the compound's stability and modifies its pharmacokinetic properties, making it a valuable intermediate in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to inhibit the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, similar to that observed with Lansoprazole itself. The TBDMS group may influence the compound's absorption and metabolism, potentially leading to enhanced stability and altered pharmacokinetics compared to its parent compound.

Pharmacological Properties

- Proton Pump Inhibition : Like Lansoprazole, this compound effectively reduces gastric acid secretion, which is essential for treating acid-related disorders.

- Stability : The TBDMS group improves the compound's stability under various conditions, allowing for more controlled studies in biological settings.

Research Applications

- Metabolism Studies : The compound serves as a model for studying the metabolism of Lansoprazole derivatives, providing insights into how structural modifications affect drug activity and stability.

- Synthesis Intermediate : It is utilized in the synthesis of more complex bioactive molecules, facilitating the development of new PPIs with improved efficacy and safety profiles.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | H+/K+ ATPase inhibition | TBDMS protecting group enhances stability |

| Lansoprazole | H+/K+ ATPase inhibition | Established PPI with broad clinical use |

| Omeprazole | H+/K+ ATPase inhibition | Similar mechanism; widely studied |

| Esomeprazole | H+/K+ ATPase inhibition | S-enantiomer of omeprazole with improved PK profile |

Study on Pharmacokinetics

A study exploring the pharmacokinetic profile of this compound demonstrated that the TBDMS group significantly impacts absorption rates compared to Lansoprazole. This was evaluated using a physiologically based pharmacokinetic (PBPK) modeling approach, which showed enhanced gastrointestinal absorption and stability in vivo .

Clinical Relevance

Research indicates that modifications like those seen in this compound can lead to improved therapeutic outcomes in patients requiring long-term acid suppression therapy. The ability to modify drug properties while maintaining efficacy is crucial for developing next-generation PPIs .

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N3O3SSi/c1-14-18(26-10-9-19(14)30-13-22(23,24)25)12-32(29)20-27-16-8-7-15(11-17(16)28-20)31-33(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJAXCWRAVWBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747262 | |

| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-74-3 | |

| Record name | 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.